molecular formula C13H13ClO3 B14889691 Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate

Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate

Cat. No.: B14889691
M. Wt: 252.69 g/mol
InChI Key: AXMQPQAJPOAGKH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate typically involves the esterification of 5-chlorobenzofuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 5-chlorobenzofuran-2-carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 5-chlorobenzofuran-2-carboxylic acid and ethanol.

    Reduction: 2-(5-chlorobenzofuran-2-yl)propanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzofuran ring and chlorine substituent can influence its binding affinity and specificity, leading to different biological outcomes.

Comparison with Similar Compounds

Ethyl 2-(5-chlorobenzofuran-2-yl)propanoate can be compared with other esters and benzofuran derivatives:

    Ethyl 2-(benzofuran-2-yl)propanoate: Lacks the chlorine substituent, which may result in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.

    5-chlorobenzofuran-2-carboxylic acid: The carboxylic acid precursor of the ester, which has different solubility and reactivity properties.

This compound stands out due to its unique combination of a benzofuran ring, chlorine substituent, and ethyl ester group, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 2-(5-chloro-1-benzofuran-2-yl)propanoate

InChI

InChI=1S/C13H13ClO3/c1-3-16-13(15)8(2)12-7-9-6-10(14)4-5-11(9)17-12/h4-8H,3H2,1-2H3

InChI Key

AXMQPQAJPOAGKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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